molecular formula C15H24ClNO4 B12412890 Metoprolol Acid Methyl Ester-d5 Hydrochloride

Metoprolol Acid Methyl Ester-d5 Hydrochloride

Cat. No.: B12412890
M. Wt: 322.84 g/mol
InChI Key: MCYVNMKALCGOTK-SUKSBMJQSA-N
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Description

Metoprolol Acid Methyl Ester-d5 Hydrochloride is a high-purity, deuterated derivative of Metoprolol, a well-characterized beta-1-adrenergic receptor antagonist. This compound is synthetically designed with five deuterium atoms, making it a critical internal standard in bioanalytical method development for the precise quantification of Metoprolol and its metabolites in biological matrices using techniques like LC-MS/MS. By improving accuracy and reliability in pharmacokinetic and metabolism studies, this reagent helps researchers investigate the absorption, distribution, metabolism, and excretion (ADME) profiles of Metoprolol. Metoprolol is a cardioselective beta-blocker used to treat hypertension, angina, and heart failure, and to reduce mortality after a myocardial infarction. Its therapeutic effect is primarily achieved by selectively inhibiting β1-adrenergic receptors in the heart, which leads to a reduction in heart rate, cardiac contractility, and blood pressure. The metabolism of Metoprolol is extensive and primarily mediated by the cytochrome P450 enzyme CYP2D6, exhibiting significant pharmacokinetic variability among individuals. This product is offered for research applications only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. All information provided is for informational purposes only and is not intended as a recommendation for any specific application.

Properties

Molecular Formula

C15H24ClNO4

Molecular Weight

322.84 g/mol

IUPAC Name

methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride

InChI

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H/i9D2,10D2,13D;

InChI Key

MCYVNMKALCGOTK-SUKSBMJQSA-N

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OC)O)NC(C)C.Cl

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of metoprolol acid methyl ester-d5 (hydrochloride) typically involves the deuteration of metoprolol acid methyl ester. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often require a deuterated solvent and a catalyst to facilitate the exchange.

Industrial Production Methods: In an industrial setting, the production of metoprolol acid methyl ester-d5 (hydrochloride) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is purified through crystallization or chromatography to ensure the removal of any impurities.

Chemical Reactions Analysis

Types of Reactions: Metoprolol acid methyl ester-d5 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace functional groups within the compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmacokinetic Studies

The deuterated form of metoprolol is utilized in pharmacokinetic studies to investigate the metabolism and distribution of beta-blockers. The incorporation of deuterium allows for improved detection and quantification in biological matrices using advanced analytical techniques such as ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC–QqQ-MS/MS) .

Key Benefits:

  • Enhanced stability and reduced metabolic rate.
  • Improved sensitivity in analytical methods.
  • Better understanding of drug interactions and metabolism.

Method Development for Drug Analysis

Metoprolol Acid Methyl Ester-d5 Hydrochloride serves as a reference standard in the development of analytical methods for quality control and validation processes in pharmaceutical manufacturing. Its unique isotopic signature aids in distinguishing it from non-deuterated forms during analysis .

Applications:

  • Method validation for Abbreviated New Drug Applications (ANDA).
  • Quality control (QC) in pharmaceutical labs.
  • Research into drug formulation and efficacy.

Clinical Trials and Efficacy Studies

The compound is also involved in clinical trials assessing the efficacy of metoprolol in various conditions, including heart failure, hypertension, and arrhythmias. The use of the deuterated version allows researchers to trace the pharmacokinetics more accurately, leading to better insights into dosing regimens .

Clinical Applications:

  • Evaluation of dose-response relationships.
  • Assessment of long-term effects on cardiovascular health.
  • Investigation of side effects and tolerability across diverse populations.

Data Tables

IndicationDescription
HypertensionReduces blood pressure, preventing cardiovascular events.
Angina PectorisAlleviates chest pain by decreasing heart workload.
Heart FailureImproves survival rates and quality of life.
Myocardial InfarctionReduces mortality post-heart attack.

Case Study 1: Pharmacokinetics in Heart Failure Patients

A study investigated the pharmacokinetics of this compound in patients with chronic heart failure. The results indicated a significant reduction in plasma levels compared to non-deuterated metoprolol, suggesting altered metabolism due to hepatic impairment .

Case Study 2: Analytical Method Validation

In a recent validation study, researchers developed a UHPLC–QqQ-MS/MS method using this compound as a standard. The method demonstrated high sensitivity and specificity, making it suitable for routine QC testing in pharmaceutical production .

Mechanism of Action

Metoprolol acid methyl ester-d5 (hydrochloride) exerts its effects by selectively blocking beta-1 adrenergic receptors in cardiac cells. This inhibition reduces the effects of adrenaline and noradrenaline, leading to decreased heart rate and cardiac output. The molecular targets include the beta-1 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system.

Comparison with Similar Compounds

Deuterated Metoprolol Derivatives

The following table compares deuterated metoprolol analogs from the same product line :

Compound Name CAS Number Modifications Application
Metoprolol-D7 Hemitartrate N/A 7 deuteriums; hemitartrate salt Isotopic labeling for metabolic studies
Metoprolol Acid-D5 1215404-47-9 5 deuteriums; free acid form Intermediate in synthesis
Metoprolol Acid-D5 Ethyl Ester 1189704-28-6 Ethyl ester; 5 deuteriums Comparative ester stability studies
Metoprolol Acid Methyl Ester-d5 HCl NA Methyl ester; 5 deuteriums; HCl Internal standard in bioanalysis

Key Differences :

  • Salt Form : The hydrochloride salt enhances solubility compared to the free acid (Metoprolol Acid-D5) .
  • Ester Group : Methyl vs. ethyl esters influence lipophilicity and hydrolysis rates, affecting bioavailability and analytical performance .

Hydrochloride Salts of Related Pharmaceuticals

Hydrochloride salts are common in pharmaceuticals to improve stability and absorption. Below is a comparison with other hydrochloride-containing compounds:

Compound Name Molecular Formula Application Regulatory Notes
Metoprolol Acid Methyl Ester-d5 HCl C15H24D5ClNO3 Isotopic internal standard Controlled product; short shelf life
Isopropylarticaine Hydrochloride C14H21ClN2O3S·HCl Local anesthetic impurity reference Used in chromatographic purity testing
Meclizine Hydrochloride C25H27ClN2·2HCl Antiemetic drug Standardized for pharmacopeial assays

Functional Insights :

  • Structural Complexity : Metoprolol Acid Methyl Ester-d5 HCl has a simpler structure compared to Meclizine Hydrochloride, which contains multiple aromatic rings and chlorides .
  • Analytical Utility : Unlike Isopropylarticaine Hydrochloride (used as an impurity marker), Metoprolol Acid Methyl Ester-d5 HCl serves as a quantitative tracer .

Comparison with Non-Deuterated Metoprolol Salts

Metoprolol is commonly administered as a tartrate or succinate salt. Key differences from the hydrochloride form include:

Property Metoprolol Tartrate Metoprolol Succinate Metoprolol Acid Methyl Ester-d5 HCl
Salt Type Tartrate (dicarboxylic acid) Succinate (ester prodrug) Hydrochloride
Thermal Stability Decomposes at 189.2°C Stable up to 150°C Likely lower due to ester hydrolysis
Primary Use Immediate-release tablets Extended-release tablets Analytical research

Thermal Behavior : Metoprolol tartrate undergoes decomposition at 189.2°C, releasing water and isocyanic acid, whereas the deuterated methyl ester hydrochloride’s stability remains less studied but is presumed lower due to ester lability .

Research and Regulatory Considerations

  • Synthesis Challenges : Deuterated compounds like Metoprolol Acid Methyl Ester-d5 HCl require specialized facilities for isotopic labeling, increasing production costs .
  • Regulatory Compliance: Its controlled status mandates documentation (e.g., BSL certification) and adherence to short expiration timelines, unlike non-deuterated analogs .

Biological Activity

Metoprolol Acid Methyl Ester-d5 Hydrochloride is a deuterated form of metoprolol, a selective beta-1 adrenergic receptor blocker commonly used to treat cardiovascular conditions. This compound is particularly significant in pharmacological research due to its stable isotope labeling, which enhances the accuracy of metabolic and pharmacokinetic studies. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C15D5H18N O4·HCl
  • Molecular Weight : 322.839 g/mol
  • IUPAC Name : Methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate; hydrochloride

The presence of deuterium in the structure allows for enhanced tracking in biological systems, making it a valuable tool in drug metabolism studies.

Metoprolol functions primarily by selectively blocking beta-1 adrenergic receptors located in the heart. This action leads to several physiological effects:

  • Reduction in Heart Rate : By blocking catecholamine receptor activation, metoprolol decreases heart rate and myocardial contractility.
  • Lowering Blood Pressure : The reduction in heart rate and cardiac output results in decreased blood pressure.
  • Decreased Oxygen Demand : This is crucial for patients with ischemic heart conditions as it alleviates symptoms like angina.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its deuterated nature. Key points include:

  • Absorption and Distribution : The compound exhibits high bioavailability and a volume of distribution that allows effective therapeutic concentrations.
  • Metabolism : Metoprolol is metabolized primarily by cytochrome P450 enzymes (CYP2D6), resulting in various metabolites, including alpha-hydroxy-metoprolol.
  • Excretion : The metabolites are excreted mainly through urine.

Table 1: Pharmacokinetic Parameters

ParameterValue
Half-life3 to 7 hours
Bioavailability~40%
Volume of Distribution4 L/kg
Clearance0.5 L/h/kg

Study on Efficacy in Heart Failure

A multicenter study involving 383 patients with idiopathic dilated cardiomyopathy assessed the efficacy of metoprolol. Key findings included:

  • Improvement in Ejection Fraction : Patients treated with metoprolol showed a significant increase in ejection fraction compared to placebo (0.13 vs. 0.06).
  • Clinical Outcomes : There was a 34% reduction in primary endpoints (hospitalization or death) among those receiving metoprolol.

This study highlights the therapeutic benefits of metoprolol in managing heart failure symptoms and improving cardiac function .

Impact on Drug Metabolism Research

Research utilizing this compound has provided insights into drug metabolism pathways. For instance:

  • Metabolic Pathways : Studies have shown how deuterated compounds can be used to trace metabolic pathways without interference from endogenous compounds.
  • Pharmacokinetic Modeling : The use of this compound has facilitated advanced modeling techniques that predict drug behavior in various physiological conditions .

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